![molecular formula C15H13NO B565663 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one CAS No. 209984-30-5](/img/structure/B565663.png)

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

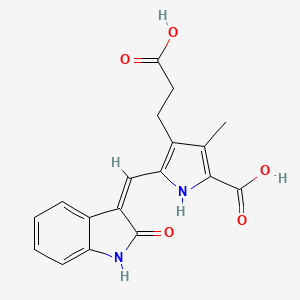

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is a white to yellow powder or crystal .

Synthesis Analysis

The synthesis of 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one involves key steps such as microwave-assisted synthesis of a seven-membered lactam . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The InChI code for 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is 1S/C15H13NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3 . More details about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis

5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one has a molecular weight of 223.27 g/mol . It has a topological polar surface area of 20.3 Ų . More details about the physical and chemical properties can be found in the referenced papers .Aplicaciones Científicas De Investigación

Atropisomeric Properties : Dibenzo[b,d]azepin-6-ones have been studied for their atropisomeric properties, which involve the separation into aR- and aS-atropisomers and the study of their stereochemical stability (Tabata et al., 2008).

Intermediate in γ-Secretase Inhibitor Synthesis : This compound has been synthesized as a key intermediate in the production of the γ-secretase inhibitor LY411575. This process involves multiple chemical reactions starting from 2-aminobiphenyl (Yan, 2010).

Crystal Structure Analysis : The crystal structures of compounds related to 5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one have been studied, providing insights into their molecular and supramolecular characteristics (Shankar et al., 2014).

Vascular Cognitive Impairment Treatment : Derivatives of 5H-dibenzo[b,f]azepine have been examined for their potential in treating vascular cognitive impairment. These compounds act as histone deacetylase inhibitors and have shown effectiveness in improving cognitive impairment and hippocampal atrophy in studies (Kaur et al., 2019).

Synthesis of Dibenzo[c,e]azepine Derivatives : Methods for synthesizing various derivatives of dibenzo[c,e]azepine, including those with donor groups at specific positions, have been developed. These synthesis processes are crucial for exploring the medicinal potential of these compounds (Röhrkasten & Kreher, 1991).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-7H-benzo[d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15(16)17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYOZVMUFWIJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676819 |

Source

|

| Record name | 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one | |

CAS RN |

209984-30-5 |

Source

|

| Record name | 5-Methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)

![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)